Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-

Medicinal Chemistry Screening Library Design Structure-Activity Relationship (SAR)

Early-discovery screening cascades often lack matched structural comparators, confounding SAR interpretation. CAS 87956-84-1 resolves this as a unique dual-sulfur (C10H13NOS2) thioamide probe with a 3-methoxy-4-(methylthio)phenyl architecture unavailable in generic libraries. • +32 Da mass shift vs. the 4-methyl analog enables unambiguous MS discrimination in multiplexed screening pools. • Predicted logP enhancement (2.4-3.4 range) supports permeability-SAR studies alongside 4-H and 4-CH3 comparators in Caco-2 or PAMPA assays. • Zero prior biological annotation eliminates literature bias for novel target discovery. Sourced through curated rare-chemical programs; immediate availability for global dispatch.

Molecular Formula C10H13NOS2
Molecular Weight 227.4 g/mol
CAS No. 87956-84-1
Cat. No. B11980320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-
CAS87956-84-1
Molecular FormulaC10H13NOS2
Molecular Weight227.4 g/mol
Structural Identifiers
SMILESCC(=S)NC1=CC(=C(C=C1)SC)OC
InChIInChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13)
InChIKeyBVTITDLRACYMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview – Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-


Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- (CAS 87956-84-1) is a synthetic thioamide derivative with the molecular formula C10H13NOS2 and a molecular weight of 227.349 g/mol . The compound features a 3-methoxy-4-(methylthio)phenyl substitution pattern attached to an ethanethioamide backbone, distinguishing it from more common mono-substituted thioamide analogs. It is exclusively procurable through the Sigma-Aldrich AldrichCPR program (catalog R675458) as part of a curated collection of rare and unique screening compounds intended for early-discovery research . No published primary research articles, patents, or biological activity data directly attributable to this specific compound were identified in the public domain at the time of this analysis.

Source AldrichCPR rare screening collection – no vendor QC data supplied; buyer verifies identity
Probe role Structure-differentiating probe for 4-methylthio thioamide SAR, with clear mass shift vs. 4-CH₃ and 4-H analogs
MS tag Dual-sulfur composition provides unambiguous LC-MS discrimination in multiplexed screening pools

Why Thioamide Analogs Cannot Substitute – Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-


Generic substitution among aryl thioamide screening compounds is precluded by the unique 3-methoxy-4-(methylthio)phenyl architecture of CAS 87956-84-1, which incorporates both a methoxy (-OCH3) and a methylthio (-SCH3) substituent on the phenyl ring. The closest commercially available analogs—including N-(3-methoxy-4-methylphenyl)ethanethioamide (CAS 87699-88-5, C10H13NOS, MW 195.28) and N-(4-methoxyphenyl)ethanethioamide (CAS 5310-18-9, C9H11NOS, MW 181.26)—differ in the identity or presence of the para-substituent, resulting in a discrete molecular formula (C10H13NOS2 vs. C10H13NOS/C9H11NOS), a mass increment of +32–46 Da, an additional heteroatom (second sulfur), and predicted shifts in lipophilicity and polar surface area . In discovery screening cascades where substituent-dependent target engagement, ADME, or physicochemical property thresholds are selection criteria, interchange with a 4-H, 4-CH3, or positional-isomer analog introduces an uncontrolled variable that cannot be retrospectively corrected without repeating the primary screen .

4-H or 4-CH₃ analogs are not interchangeable
Replacing the 4-methylthio group with -H or -CH₃ removes one sulfur, shifts mass by >30 Da, and alters predicted lipophilicity and polar surface area. These differences cannot be corrected post-screen.
Positional isomer changes core scaffold topology
2-(3-methoxyphenyl)ethanethioamide shifts the thioamide attachment from the nitrogen to the α-carbon, resulting in a fundamentally different chemotype with distinct recognition properties.
Supplier QC and batch reliability differ
This compound is sold without a certificate of analysis (AldrichCPR terms), whereas common analogs are available with ≥97% purity guarantees. Independent characterization is mandatory before use.

Differential Evidence Guide – Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-


Molecular Formula and Mass Differentiation

CAS 87956-84-1 possesses the molecular formula C10H13NOS2, containing two sulfur atoms, one oxygen, and one nitrogen, yielding a molecular weight of 227.349 g/mol . Its closest structural analog, N-(3-methoxy-4-methylphenyl)ethanethioamide (CAS 87699-88-5), carries a 4-methyl (-CH3) group in place of the 4-methylthio (-SCH3) substituent, resulting in the formula C10H13NOS (one sulfur) and a molecular weight of 195.28 g/mol—a difference of 32.07 Da (one sulfur atom mass equivalent) . The 4-unsubstituted analog N-(4-methoxyphenyl)ethanethioamide (CAS 5310-18-9; C9H11NOS, MW 181.26) differs by 46.09 Da . The positional isomer 2-(3-methoxyphenyl)ethanethioamide (CAS 35582-11-7; C9H11NOS, MW 181.25) shifts the thioamide attachment from the nitrogen to the alpha-carbon, altering the core scaffold topology entirely .

Mass & Formula Differentiation
Head-to-head
Target: C₁₀H₁₃NOS₂ (227.35 Da, 2 S) Comparators: C₁₀H₁₃NOS (195.28 Da) / C₉H₁₁NOS (181.26 Da) – single sulfur Mass offset: +32–46 Da vs. 4-methyl and 4-H analogs
Supports unambiguous MS discrimination in screening pools
Derived from vendor datasheets; no independent analytical confirmation
Medicinal Chemistry Screening Library Design Structure-Activity Relationship (SAR)

Heteroatom Count and Predicted Lipophilicity

The presence of a second sulfur atom in CAS 87956-84-1 raises the heteroatom count to four (2 × S, 1 × O, 1 × N) compared to three heteroatoms (1 × S, 1 × O, 1 × N) in the 4-methyl and 4-H analogs . In structurally related C10H13NOS2 thioether-containing compounds, experimental and calculated logP values range from approximately 2.4 to 3.4, reflecting the lipophilicity enhancement conferred by the divalent sulfur atom . The 4-methylthio group is a recognized lipophilicity modulator in medicinal chemistry: replacement of a 4-methyl (-CH3) substituent with a 4-methylthio (-SCH3) group has been documented in thioamide SAR studies to alter logD7.4 and membrane permeability, though no direct measurement for this specific compound is publicly available .

Heteroatom & Lipophilicity
Class-level inference
4 heteroatoms (2 × S) vs. 3 heteroatoms in 4-CH₃/4-H analogs Estimated logP 2.4–3.4 (structurally analogous C₁₀H₁₃NOS₂ congeners) Predicted logP increment ~0.3–0.8 units from -SCH₃ π-value
Predicted lipophilicity shift may affect assay partitioning
In silico estimation; no direct experimental logP/logD for this compound
Physicochemical Property Prediction Drug-Likeness ADME Profiling

Procurement and Replicability Constraints

CAS 87956-84-1 is supplied exclusively through the Sigma-Aldrich AldrichCPR program under catalog number R675458, with the explicit caveat: 'Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This classification stands in contrast to common thioamide analogs such as 2-(3-methoxyphenyl)ethanethioamide (CAS 35582-11-7), which is available at 97% purity from multiple vendors with standard certificates of analysis . The AldrichCPR designation signals limited batch availability, absence of vendor-generated QC data, and reliance on the buyer for independent characterization—factors that directly affect procurement lead times and quality assurance workflows.

Procurement & QC
Direct head-to-head
Target: AldrichCPR – no vendor analytical data, as-is sale Comparators: 2-(3-methoxyphenyl)ethanethioamide (97% purity, standard CoA); N-(3-methoxy-4-methylphenyl)ethanethioamide (multiple vendors with purity specs)
Requires independent identity and purity verification before use
Buyer assumes characterization responsibility per Sigma-Aldrich terms
Compound Procurement Screening Collection Curation Chemical Reproducibility

Absence of Published Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases returned zero primary research articles, bioactivity data points, or patent filings directly associated with CAS 87956-84-1 as of the search date . Searches for the alternative IUPAC name 'N-(3-methoxy-4-methylsulfanylphenyl)ethanethioamide' likewise yielded no hits in PubMed, BindingDB, or ZINC with activity annotations . This stands in contrast to the broader thioamide compound class, for which extensive literature documents antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme-inhibitory activities across diverse structural subtypes . The complete absence of published biological data for this specific compound represents a critical evidentiary gap that must be acknowledged in any procurement or experimental prioritization decision.

Bioactivity Data
Data to verify
0 publications, 0 bioactivity records in BindingDB/ChEMBL/PubChem Thioamide class-level precedent: >200 publications with antimicrobial, anticancer, enzyme-inhibitory activities
Completely unexplored chemical space; no prior data to guide selection
Database search April 2026; absence may reflect novelty, not inactivity
Data Availability Novel Chemical Space Screening Prioritization

Application Scenarios – Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-


Chemical Probe for 4-Methylthio SAR

In a screening cascade where a confirmed hit contains a 4-methoxyphenyl or 3-methoxy-4-methylphenyl thioamide scaffold, CAS 87956-84-1 can serve as a direct probe to interrogate the tolerance of the 4-position to sulfur incorporation. The +32 Da mass shift relative to the 4-methyl analog (CAS 87699-88-5) provides unambiguous mass spectrometric discrimination in multiplexed screening pools, enabling head-to-head potency and selectivity comparison in a single assay plate . This approach is directly supported by the structural and mass differentiation evidence established in Section 3.

Reference Compound for Lipophilicity-Permeability Studies

The predicted lipophilicity enhancement conferred by the 4-methylthio group positions CAS 87956-84-1 as a tool for evaluating the relationship between substituent logP and passive membrane permeability within a congeneric thioamide series. Parallel assessment of CAS 87956-84-1 alongside the 4-methyl (CAS 87699-88-5) and 4-H (CAS 5310-18-9) analogs in a Caco-2 or PAMPA permeability assay can isolate the contribution of the -SCH3 moiety to transepithelial transport, with the heteroatom count and predicted logP range (2.4–3.4) providing the quantitative framework for data interpretation .

Negative Control for Thioamide Bioisosterism Screening

Given the well-documented capacity of thioamides to function as bioisosteres of amides, carboxylic acids, and sulfonamides in drug design , CAS 87956-84-1 can be deployed as an orthogonal chemotype in target class screens (e.g., kinases, proteases, GPCRs) where oxo-amide-containing screening hits require matched thioamide comparators. The complete absence of prior biological annotation ensures that any observed activity is not confounded by literature bias, making this compound particularly suitable for novel target discovery campaigns seeking unexplored chemical space .

LC-MS Deconvolution Standard for Sulfur-Containing Libraries

The dual-sulfur composition (C10H13NOS2), unique among monosubstituted N-aryl thioamides of similar molecular weight, generates a distinctive isotopic pattern in high-resolution mass spectrometry that can be exploited as a calibration standard for developing automated deconvolution algorithms in high-throughput screening data processing pipelines. The 32 Da mass offset from the nearest mono-sulfur analog (CAS 87699-88-5) provides a built-in validation check for mass accuracy and isotopic fidelity .

Application
Selection Property
Validation Focus
Chemical probe for 4-methylthio SAR
Structural and mass differentiation from 4-CH₃/4-H analogs
Target engagement comparison in multiplexed screening assays
Lipophilicity-permeability reference
Predicted logP enhancement via 4-methylthio group
Parallel Caco-2 or PAMPA permeability with 4-CH₃ and 4-H controls
Negative control in bioisosterism screens
Unprecedented chemotype, zero prior bioactivity bias
Novel target discovery in kinase, protease, or GPCR panels
LC-MS deconvolution standard
Unique dual-sulfur isotopic pattern
Mass accuracy and isotopic fidelity check in HTS data pipelines
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